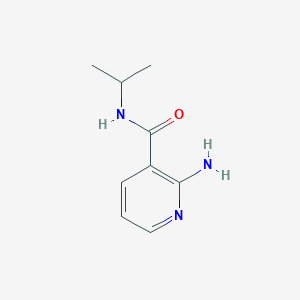![molecular formula C8H12N2O B7869200 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine](/img/structure/B7869200.png)
2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a methyl group at the 6-position and an ethan-1-amine group attached via an oxygen atom at the 3-position.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting 6-methylpyridin-3-ol with ethan-1-amine in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with ethan-1-amine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to an amide or nitro group.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, often involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Amides, nitro compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and piperidines.
科学的研究の応用
2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
作用機序
The mechanism by which 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
2-(Pyridin-3-yl)ethan-1-amine: Similar structure but without the methyl group at the 6-position.
2-(6-Methylpyridin-3-yl)acetonitrile: Similar pyridine core but with a different functional group.
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine: Contains additional chlorine and methylsulfonyl groups.
Uniqueness: 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the ethan-1-amine group and the oxygen atom provides distinct chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(6-10-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZDITRTMIREDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7869122.png)



![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869147.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone](/img/structure/B7869161.png)





![1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol](/img/structure/B7869196.png)


